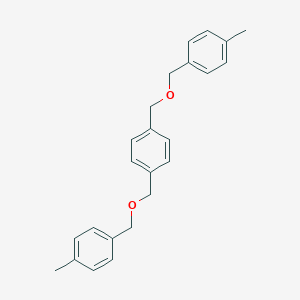

alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene

Description

Propriétés

IUPAC Name |

1,4-bis[(4-methylphenyl)methoxymethyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26O2/c1-19-3-7-21(8-4-19)15-25-17-23-11-13-24(14-12-23)18-26-16-22-9-5-20(2)6-10-22/h3-14H,15-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJMQICMKIDWWAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)COCC2=CC=C(C=C2)COCC3=CC=C(C=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40616644 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136861-46-6 | |

| Record name | 1,1'-[1,4-Phenylenebis(methyleneoxymethylene)]bis(4-methylbenzene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40616644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene typically involves the reaction of p-xylene with 4-methylbenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction can be represented as follows:

p-xylene+2(4-methylbenzyl chloride)NaOH, refluxalpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene.

Analyse Des Réactions Chimiques

Types of Reactions

alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The benzyloxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be employed.

Major Products Formed

Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.

Reduction: Formation of 4-methylbenzyl alcohol.

Substitution: Formation of substituted benzyloxy derivatives.

Applications De Recherche Scientifique

Chemistry

- Building Block in Organic Synthesis : alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene serves as a versatile building block for synthesizing more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution.

-

Reactions :

- Oxidation : Converts to aldehydes or carboxylic acids using agents like potassium permanganate.

- Reduction : Forms corresponding alcohols with reducing agents such as lithium aluminum hydride.

- Substitution : The benzyloxy groups can participate in nucleophilic substitution reactions.

Biology

- Biological Activity Investigation : Research has explored the potential antimicrobial and anticancer properties of this compound. Preliminary studies suggest that it may interact with biological targets, modulating enzyme activity or cellular pathways.

Medicine

- Drug Development : The compound is being investigated as a pharmacophore in medicinal chemistry, with potential applications in developing new therapeutic agents.

Industry

- Production of Specialty Chemicals : this compound is utilized in the synthesis of specialty chemicals and materials, contributing to advancements in material science.

Data Table: Chemical Reactions and Products

| Reaction Type | Reactants | Products | Common Reagents | Applications |

|---|---|---|---|---|

| Oxidation | This compound | 4-Methylbenzaldehyde or 4-Methylbenzoic acid | KMnO4, CrO3 | Organic synthesis |

| Reduction | This compound | 4-Methylbenzyl alcohol | LiAlH4, NaBH4 | Organic synthesis |

| Substitution | This compound + Nucleophile | Substituted benzyloxy derivatives | OH-, NH2- | Organic synthesis |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of this compound against various bacterial strains. Results indicated significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Case Study 2: Drug Development

Research focused on the compound's role as a lead structure for developing anticancer drugs. In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects on cancer cell lines.

Mécanisme D'action

The mechanism of action of alpha,alpha’-Bis(4-methylbenzyloxy)-p-xylene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Positional Isomers: m-Xylene Derivatives

A key structural analog is 4-(benzyloxy)-alpha-[[tert-butylamino]methyl]-m-xylene-alpha,alpha'-diol (CAS: 56796-66-8). While both compounds share benzyl ether substituents, critical differences include:

- Backbone isomerism : The m-xylene backbone in the analog versus p-xylene in the target compound.

- Functional groups: The analog contains a tert-butylamino group and diol moieties, which introduce hydrogen-bonding capabilities absent in the target compound .

Table 1: Comparison with m-Xylene Analogs

| Property | α,α'-Bis(4-methylbenzyloxy)-p-xylene | 4-(Benzyloxy)-m-xylene Derivative |

|---|---|---|

| Molecular Formula | C₂₄H₂₆O₂ | C₂₃H₃₁NO₃ |

| Molecular Weight | 346.47 g/mol | 369.50 g/mol |

| Backbone Structure | p-Xylene | m-Xylene |

| Key Functional Groups | Bis(4-methylbenzyloxy) | Benzyloxy, tert-butylamino, diol |

| Solubility | DMSO, organic solvents | Polar solvents (e.g., water) |

Functional Group Variants: Sulfonium and Halogenated Derivatives

Electroluminescent polymer research highlights α,α'-bis(dialkylsulfonio)-p-xylene dihalides as precursors for conductive polymers. These compounds differ in:

- Substituents : Sulfonium groups replace benzyloxy moieties, enabling cationic polymerization.

- Reactivity: Sulfonium derivatives undergo non-radical polymerization via p-xylylene intermediates, whereas the target compound’s ether linkages are chemically inert under similar conditions .

Table 2: Functional Group-Driven Properties

| Property | α,α'-Bis(4-methylbenzyloxy)-p-xylene | α,α'-Bis(dialkylsulfonio)-p-xylene Dihalides |

|---|---|---|

| Key Substituents | 4-Methylbenzyloxy | Dialkylsulfonio, halide |

| Reactivity | Low (ether stability) | High (polymerization-active) |

| Applications | Biochemical research | Electroluminescent polymers |

Degradation Metabolites

Under anaerobic conditions, p-xylene derivatives like (4-methylbenzyl)succinate and (4-methylphenyl)itaconate are produced during microbial degradation. These metabolites, identified in denitrifying cultures, share structural motifs with the target compound but feature carboxylate and ester groups instead of ethers. This difference impacts their environmental persistence and biochemical pathways .

Solubility and Volatility

Compared to p-xylene itself (a volatile aromatic hydrocarbon), the addition of 4-methylbenzyloxy groups drastically reduces volatility and enhances solubility in polar aprotic solvents. For example:

- p-Xylene : Boiling point ~138°C, highly volatile .

- α,α'-Bis(4-methylbenzyloxy)-p-xylene: Non-volatile crystalline solid (melting point 100°C) with solubility in DMSO >10 mM .

Key Research Findings

- Stability : The compound’s ether linkages provide thermal stability up to 100°C, making it suitable for high-temperature applications in materials science .

- Environmental Behavior : Unlike degradation-prone metabolites (e.g., (4-methylbenzyl)succinate), the compound’s synthetic nature and ether bonds suggest lower biodegradability .

Activité Biologique

α,α'-Bis(4-methylbenzyloxy)-p-xylene is a synthetic compound with potential applications in various fields, including pharmaceuticals and materials science. Understanding its biological activity is crucial for evaluating its safety and efficacy in potential applications. This article compiles existing research findings, case studies, and relevant data regarding the biological effects of this compound.

- Molecular Formula: CHO

- Molecular Weight: 346.47 g/mol

- Purity: >98% (GC)

- Physical State: Solid (white to almost white powder or crystal)

- Melting Point: 99.0 to 102.0 °C

The biological activity of α,α'-Bis(4-methylbenzyloxy)-p-xylene primarily involves interactions with cellular receptors and enzymes. Its structure suggests potential lipophilicity, which may enhance its ability to penetrate cellular membranes and interact with intracellular targets.

Toxicological Studies

-

Acute Toxicity:

- In animal studies, exposure to high concentrations of xylene derivatives has shown neurotoxic effects, including ataxia and depression of the central nervous system (CNS) .

- The LD50 for related xylene compounds indicates significant toxicity at elevated doses, suggesting that α,α'-Bis(4-methylbenzyloxy)-p-xylene may exhibit similar properties.

- Chronic Exposure:

- Genotoxicity:

Pharmacological Activity

Recent studies suggest that compounds structurally similar to α,α'-Bis(4-methylbenzyloxy)-p-xylene exhibit anti-inflammatory and analgesic properties. The exact pharmacological mechanisms are not fully elucidated but may involve modulation of inflammatory pathways or neurotransmitter systems.

Case Study 1: Neurobehavioral Effects

A study involving rats exposed to xylene derivatives demonstrated significant behavioral changes at concentrations above 300 ppm. Symptoms included altered motor coordination and increased anxiety-like behaviors, which could be extrapolated to assess the neurobehavioral impact of α,α'-Bis(4-methylbenzyloxy)-p-xylene .

Case Study 2: Hepatic Effects

In a chronic exposure study, rats exposed to a mixture of xylene isomers exhibited dose-dependent increases in liver weight and enzyme levels indicative of hepatocellular damage. These findings suggest that similar effects may be observed with α,α'-Bis(4-methylbenzyloxy)-p-xylene due to its structural similarities .

Data Summary Table

| Parameter | Observation |

|---|---|

| Molecular Weight | 346.47 g/mol |

| Purity | >98% (GC) |

| Melting Point | 99.0 - 102.0 °C |

| Acute Toxicity (LD50) | Comparable to xylene derivatives |

| Chronic Exposure Effects | Liver hypertrophy, enzyme induction |

| Genotoxicity | Generally negative in vitro for related compounds |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for alpha,alpha'-Bis(4-methylbenzyloxy)-p-xylene, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting p-xylene derivatives with 4-methylbenzyl halides under reflux conditions in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to facilitate ether bond formation . Optimization may involve adjusting reaction time (4–12 hours), temperature (80–120°C), and stoichiometric ratios (1:2 for p-xylene precursor to benzyl halide). Purification via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol) is critical to isolate high-purity products .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions and symmetry (e.g., aromatic protons at δ 6.8–7.2 ppm, methylene groups at δ 4.5–5.0 ppm) .

- FT-IR : Peaks at ~1100 cm⁻¹ (C-O-C stretching) and 2900 cm⁻¹ (C-H stretching in methyl groups) .

- Mass Spectrometry : High-resolution MS (ESI or EI) to verify molecular ion peaks and fragmentation patterns .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid inhalation/contact. Store in airtight containers away from light and moisture. Emergency procedures include rinsing exposed skin with water and consulting safety data sheets (SDS) for spill management .

Advanced Research Questions

Q. How do substituents on the benzyloxy groups influence the thermal stability and degradation pathways of this compound?

- Methodological Answer : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can assess thermal stability (e.g., decomposition onset temperatures). Electron-donating groups (e.g., methyl) may enhance stability by reducing oxidative susceptibility. Degradation pathways (e.g., radical cleavage of ether bonds) can be studied via GC-MS or HPLC to identify breakdown products .

Q. What role does this compound play in catalytic systems, and how can its structure be modified to enhance catalytic activity?

- Methodological Answer : The compound may act as a ligand in metal-organic frameworks (MOFs) or co-catalysts in oxidation reactions. Structural modifications, such as introducing electron-withdrawing groups (e.g., -NO₂) or increasing steric bulk, can enhance metal-binding affinity and catalytic turnover. Kinetic studies (e.g., varying catalyst loading in oxidation of p-xylene derivatives) can quantify activity improvements .

Q. How can discrepancies in reported reaction yields for the synthesis of this compound be systematically analyzed and resolved?

- Methodological Answer : Conduct a sensitivity analysis of reaction variables (e.g., solvent purity, moisture levels, catalyst aging). Use design of experiments (DoE) to identify critical factors. Compare analytical methods (e.g., NMR integration vs. HPLC purity) to rule out quantification errors .

Q. What computational models are suitable for predicting the environmental persistence and degradation products of this compound?

- Methodological Answer : Density functional theory (DFT) can predict bond dissociation energies for degradation pathways (e.g., C-O cleavage). Environmental fate models (e.g., EPI Suite) estimate biodegradation half-lives. Experimental validation via photolysis (UV-Vis) or hydrolysis (pH-varied studies) under simulated environmental conditions is recommended .

Q. How does the electronic nature of substituents affect the regioselectivity of free radical reactions involving this compound?

- Methodological Answer : Electron-donating groups (e.g., methyl) stabilize radical intermediates at the benzyloxy positions, directing attack to the para positions of the aromatic ring. Radical trapping experiments (e.g., using TEMPO) and ESR spectroscopy can identify intermediate species. Compare kinetic isotope effects (KIE) to confirm mechanistic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.